molecular formula C20H26N2O2S B11340606 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11340606
M. Wt: 358.5 g/mol
InChI Key: NQPCVYVELNATOU-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the amide group may produce amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The azepane and thiophene groups may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azepane, thiophene, and phenoxyacetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C20H26N2O2S/c23-20(16-24-17-9-4-3-5-10-17)21-15-18(19-11-8-14-25-19)22-12-6-1-2-7-13-22/h3-5,8-11,14,18H,1-2,6-7,12-13,15-16H2,(H,21,23)

InChI Key

NQPCVYVELNATOU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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